molecular formula C11H13N3O2S B1443121 N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine CAS No. 1063733-41-4

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Cat. No. B1443121
M. Wt: 251.31 g/mol
InChI Key: ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a related compound, “N,N-Di-2,4-dimethoxybenzyl-N’-2-nitrobenzoylthiourea (MBNBT)”, was optimized using the theory level of B3LYP/6–311G (d,p) .

Scientific Research Applications

  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups

    • Application : This research focuses on the N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development .
    • Method : The protected sulfamates were synthesized by microwave heating of 1,1’-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine (e.g., bis-2,4-dimethoxybenzylamine) .
    • Results : The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . The four key steps in the protocol described all proceeded in very high yields .
  • N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide

    • Application : This compound is used as a flavoring agent .
    • Method : The specific methods of application or experimental procedures for this compound are not detailed in the source .
    • Results : The outcomes of using this compound as a flavoring agent are not specified in the source .
  • Platinum(II) complex containing N-(bis(-2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide

    • Application : This research focuses on the preparation and characterization of a new complex of Pt (II) bearing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand .
    • Method : The structure of the complex is determined by single crystal X-ray diffraction .
    • Results : The specific results or outcomes obtained from this research are not detailed in the source .
  • p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate
    • Application : The acetamide moiety is a general functional group present in many natural and pharmaceutical products .
    • Method : The specific methods of application or experimental procedures for this compound are not detailed in the source .
    • Results : The outcomes of using this compound in organic chemistry are not specified in the source .
  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups

    • Application : This research focuses on the N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Sulfamates are important functional groups in certain areas of current medicinal chemistry and drug development .
    • Method : The protected sulfamates were synthesized by microwave heating of 1,1’-sulfonylbis (2-methyl-1 H -imidazole) with a substituted phenol to give an aryl 2-methyl-1 H -imidazole-1-sulfonate . This imidazole-sulfonate was N-methylated by reaction with trimethyloxonium tetrafluoroborate, which enabled subsequent displacement of 1,2-dimethylimidazole by a dibenzylamine (e.g., bis-2,4-dimethoxybenzylamine) .
    • Results : The use of 2,4-dimethoxybenzyl was particularly attractive because deprotection occurred quantitatively within 2 h at room temperature with 10% trifluoroacetic acid in dichloromethane . The four key steps in the protocol described all proceeded in very high yields .
  • Platinum(II) complex containing N-(bis(-2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide

    • Application : This research focuses on the preparation and characterization of a new complex of Pt (II) bearing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide ligand .
    • Method : The structure of the complex is determined by single crystal X-ray diffraction .
    • Results : The specific results or outcomes obtained from this research are not detailed in the source .

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7H,6H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFQTOAJHHYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC=NS2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727789
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

CAS RN

1063733-41-4
Record name N-[(2,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4 Dimethoxybenzaldehyde (4.1 g, 24 mmol, 1 eq), 2 amino-1,2,4-thiadiazole (2.5 g, 24.7 mmol, 1 eq), Et3N (3.04 g, 30 mmol, 1 eq) and piperidine (25 mg, 0.297 mmol, 0.012 eq) were combined in DCM (100 ml) and the reaction mixture heated to reflux over sieves for 72 hours. The reaction mixture was cooled to room temperature and chlorotitaniumisopropoxide (1M solution in hexane, 29.7 ml, 29.7 mmol, 1.2 eq) was added and the reaction mixture stirred at room temperature for 15 minutes. The sieves were removed by filtration and the reaction mixture diluted with MeOH (50 ml). Sodium borohydride (3.7 g, 99 mmol, 4.0 eq) was added portionwise and the reaction mixture stirred for 1 hour. The reaction mixture was diluted with saturated sodium hydrogen carbonate (100 ml) and the resulting titanium precipitate removed by filtration through Celite. The filtrate was dried over sodium sulphate, filtered and evaporated in vacuo. The crude material was purified by column chromatography eluting with 15-60% ethyl acetate: heptane to yield the title compound (1.1 g, 4.38 mmol, 17%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.04 g
Type
reactant
Reaction Step Three
Quantity
3.7 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
29.7 mL
Type
catalyst
Reaction Step Seven
Quantity
25 mg
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
17%

Synthesis routes and methods II

Procedure details

A mixture of 5-amino-1,2,4-thiadiazole (1 g, 9.89 mmol) and 2,4-dimethoxybenzaldehyde (1.81 g, 10.9 mmol) in toluene (30 mL) was refluxed under Dean-Stark conditions for 2 hours. The reaction mixture was evaporated and the residue taken up in methanol (25 mL), sodium borohydride (600 mg, 15.9 mmol) was added carefully in small portions (vigorous effervescence after each addition), and the reaction was left to stir for 18 hours at ambient temperature. A 2M aqueous solution of hydrogen chloride (1 mL) was added followed by a 2M aqueous solution of sodium hydroxide (10 mL). The bulk of the methanol was evaporated, water (20 mL) was added and the mixture extracted with ethyl acetate (2×30 mL). The combined organic phase was washed with brine (20 mL), dried, and concentrated in vacuo. The residue was purified by silica gel column chromatography (ISCO™ column 120 g; 25-60% ethyl acetate in heptane gradient elution) to furnish a semi-solid residue that was re-evaporated from heptane. tert-Butylmethyl ether (2-3 mL) was added, followed by heptane (2-3 mL). The resulting solid was collected by filtration, washed with heptane and dried to afford the title compound (1.22 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxybenzyl)-1,2,4-thiadiazol-5-amine

Citations

For This Compound
4
Citations
YJ Wu, J Guernon, A McClure, B Venables… - Bioorganic & Medicinal …, 2018 - Elsevier
Replacement of the piperidine ring in the lead benzenesulfonamide Na v 1.7 inhibitor 1 with a weakly basic morpholine core resulted in a significant reduction in Na v 1.7 inhibitory …
Number of citations: 12 www.sciencedirect.com
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
The majority of potent and selective hNa V 1.7 inhibitors possess common pharmacophoric features that include a heteroaryl sulfonamide headgroup and a lipophilic aromatic tail group…
Number of citations: 40 pubs.acs.org
SJ McKerrall, T Nguyen, KW Lai… - Journal of medicinal …, 2019 - ACS Publications
Using structure- and ligand-based design principles, a novel series of piperidyl chromane arylsulfonamide Na v 1.7 inhibitors was discovered. Early optimization focused on …
Number of citations: 25 pubs.acs.org
DC Pryde, NA Swain, PA Stupple, CW West… - …, 2017 - pubs.rsc.org
In this article, we describe the discovery of an aryl ether series of potent and selective Nav1.3 inhibitors. Based on structural analogy to a similar series of compounds we have …
Number of citations: 7 pubs.rsc.org

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